n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol
Description
Contextualization of Deuterated Long-Chain Alcohols in Chemical Science
Long-chain alcohols, often referred to as fatty alcohols, are alcohols with a long aliphatic tail, typically comprising between 4 and 26 carbon atoms. wikipedia.org They are fundamental compounds in nature, found in waxes and oils, and are significant in various industrial applications. wikipedia.org In the realm of chemical science, the deuteration of these long-chain alcohols provides researchers with sophisticated tools for investigation.
Deuterium-labeled alcohols are particularly important in medicinal chemistry, organic synthesis, and life sciences. Their synthesis is a key step for creating deuterated drugs, which can exhibit improved metabolic stability and safety profiles due to the kinetic isotope effect. Furthermore, these labeled compounds serve as reliable chemical probes for analyzing complex mixtures and as solvents in Nuclear Magnetic Resonance (NMR) spectroscopy. One of the most prominent applications is their use as internal standards for quantitative analysis, especially in mass spectrometry-based techniques. clearsynth.com
Table 2: Applications of Deuterated Alcohols in Research
| Application Area | Technique(s) | Significance |
|---|---|---|
| Metabolic Studies | Mass Spectrometry, NMR | Tracing the metabolic fate of drugs and bioactive molecules containing alcohol functional groups. |
| Quantitative Analysis | Mass Spectrometry (LC-MS, GC-MS) | Acting as internal standards to improve the accuracy and precision of analyte quantification by correcting for matrix effects and variations in sample processing. clearsynth.comumsl.edu |
| Reaction Mechanism Studies | NMR, IR Spectroscopy, Mass Spectrometry | Elucidating the pathways of chemical reactions by tracking the position of the deuterium (B1214612) label in reaction products. numberanalytics.comwikipedia.orgpharmaffiliates.com |
| Pharmaceutical Development | Pharmacokinetic Studies | Modifying the metabolic profile of a drug to enhance its stability and efficacy (kinetic isotope effect). musechem.comnih.gov |
Significance of Isotopic Labeling in Advanced Chemical Research
Isotopic labeling is a technique that involves replacing one or more atoms in a molecule with their isotopes to track the molecule's journey through a chemical reaction or a biological system. wikipedia.orgmusechem.com Isotopes are variants of an element with the same number of protons but a different number of neutrons, leading to a difference in atomic mass. musechem.com This technique can utilize stable isotopes, like deuterium (²H) and carbon-13 (¹³C), or radioactive isotopes. musechem.com
The power of isotopic labeling lies in its ability to act as a tracer without significantly altering the chemical properties of the molecule under investigation. musechem.comstudysmarter.co.uk The mass difference introduced by the isotope allows for its detection and differentiation from its non-labeled counterpart using various analytical methods. wikipedia.org
Key advantages of isotopic labeling include:
Mechanistic Elucidation: It allows researchers to follow the path of specific atoms through complex reaction pathways, providing invaluable insights into reaction mechanisms. numberanalytics.comnumberanalytics.com
Quantitative Precision: In quantitative analysis, isotope-labeled compounds, particularly deuterated ones, are considered the gold standard for internal standards in mass spectrometry because they co-elute with the analyte but are distinguishable by mass. clearsynth.com This corrects for variations during sample preparation and analysis.
Enhanced Analytical Detection: The presence of isotopes can be detected by several powerful analytical techniques, offering a versatile approach to research. wikipedia.org
Table 3: Comparison of Analytical Techniques Benefiting from Isotopic Labeling
| Technique | Principle of Detection | Information Gained |
|---|---|---|
| Mass Spectrometry (MS) | Detects the difference in mass-to-charge ratio between the labeled and unlabeled compounds. wikipedia.org | Quantitative data, fragmentation patterns, and metabolic pathways. clearsynth.compharmaffiliates.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects atoms with different gyromagnetic ratios. Deuterium has a distinct NMR signal from protium (B1232500) (¹H). wikipedia.org | Structural information, dynamic processes, and confirmation of label position. numberanalytics.com |
| Infrared (IR) Spectroscopy | Detects differences in the vibrational modes of chemical bonds. C-D bonds vibrate at a lower frequency than C-H bonds. numberanalytics.comwikipedia.org | Assignment of specific vibrational frequencies to particular atoms or functional groups. numberanalytics.com |
Scope and Objectives of Academic Inquiry for n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol
The primary objective for the academic and commercial use of this compound is to serve as a high-purity internal standard. Its structure is designed for the precise quantification of its non-deuterated analogue, n-pentyl alcohol (1-pentanol), in various matrices.
Specific research objectives include:
Quantitative Bioanalysis: Accurately measuring the concentration of n-pentyl alcohol in biological samples such as blood or urine. This is relevant in toxicology and metabolic research, for instance, in improving the determination of blood alcohol content. spectralservice.de
Food and Beverage Analysis: Quantifying n-pentyl alcohol, a flavor and aroma compound, in products like alcoholic beverages.
Environmental Monitoring: Measuring levels of n-pentyl alcohol as a volatile organic compound (VOC) in environmental samples.
Mass Spectrometry Fragmentation Studies: The known stable isotope label helps in understanding the fragmentation pathways of alcohols in a mass spectrometer. libretexts.orgwhitman.edu The mass shift of fragments containing the deuterated portion of the molecule provides definitive evidence for specific bond cleavages. For alcohols, common fragmentation pathways include alpha-cleavage (breaking the C-C bond nearest the hydroxyl group) and dehydration (loss of a water molecule). libretexts.orglibretexts.org By analyzing the mass spectrum of the deuterated standard alongside the natural compound, researchers can confirm these fragmentation patterns with high confidence.
In essence, this compound is not typically the subject of research itself, but rather a critical tool that enables a wide range of high-precision analytical studies.
Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5-nonadeuteriopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3/i1D,2D2,3D2,4D2,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQJEAYHLZJPGS-LOFGRQECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]CC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Isotopic Incorporation Strategies
Overview of Deuteration Techniques for Aliphatic Alcohols
The introduction of deuterium (B1214612) into aliphatic alcohols can be achieved through several methods. A common approach is the direct hydrogen/deuterium (H/D) exchange on the alcohol substrate using a deuterium source, most commonly deuterium oxide (D₂O). researchgate.net This method is often facilitated by metal catalysts.
Homogeneous and heterogeneous catalysts based on transition metals like ruthenium, iridium, manganese, and iron have been developed for this purpose. rsc.orgrsc.orgnih.gov For instance, ruthenium-on-carbon (Ru/C) has been shown to effectively catalyze the deuteration of primary and secondary alcohols, typically at the α-position (the carbon bearing the hydroxyl group). researchgate.netoup.comresearchgate.net Similarly, iridium pincer complexes can achieve α-selective deuteration of various alcohols. rsc.orgnih.gov Depending on the choice of metal and reaction conditions, some catalysts can also promote deuteration at the β-position. rsc.org
Another significant strategy involves the reduction of carbonyl compounds, such as carboxylic acids, esters, or aldehydes, using deuterated reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄). rsc.org This method is particularly useful for producing specifically labeled alcohols when a correspondingly labeled precursor is available. Deoxygenative deuteration techniques, which convert alcohols into deuterioalkanes using D₂O as the deuterium source, have also been developed, expanding the toolkit for creating deuterated molecules. acs.orgacs.org
Targeted Synthesis of n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol
The synthesis of a molecule with such a high degree of specific deuteration as this compound requires a multi-step, targeted approach rather than a simple H/D exchange on the final alcohol, which would lack the required regioselectivity.
A logical and efficient pathway to synthesize this compound involves the reduction of a precursor that already contains the nine deuterium atoms in the correct positions. The ideal precursor for this synthesis is a pentanoic acid derivative, such as ethyl 2,2,3,3,4,4,5,5,5-d9-pentanoate.
Synthesis of the Deuterated Precursor: The synthesis would begin with a smaller, heavily deuterated building block. For example, the synthesis could start from deuterated butyric acid or a derivative, which is then extended by one carbon. A more direct approach would be to synthesize the d9-pentanoic acid ester from appropriate starting materials through a series of reactions that build the carbon chain while incorporating deuterium.
Reduction to the Target Alcohol: The deuterated ester, ethyl 2,2,3,3,4,4,5,5,5-d9-pentanoate, is then reduced to the corresponding primary alcohol. A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) is typically used for this ester-to-alcohol conversion. It is crucial to use the non-deuterated version of the reducing agent (LiAlH₄) to ensure that only hydrogen is added to the carbonyl carbon, yielding the desired this compound with a non-deuterated -CH₂OH group at the C1 position.
Interactive Table 1: Proposed Reaction Pathway
| Step | Reactant | Reagent(s) | Product | Purpose |
| 1 | Deuterated C4 Precursor + C1 source | Various | Ethyl 2,2,3,3,4,4,5,5,5-d9-pentanoate | Assembly of the fully deuterated alkyl chain attached to an ester group. |
| 2 | Ethyl 2,2,3,3,4,4,5,5,5-d9-pentanoate | 1. LiAlH₄2. H₂O | This compound | Reduction of the ester to the target primary alcohol. |
By employing a synthetic strategy that starts with a pre-labeled precursor like ethyl 2,2,3,3,4,4,5,5,5-d9-pentanoate, the challenge of regioselective control is effectively circumvented. The deuterium atoms are already fixed in positions C2 through C5 of the carbon chain. This approach provides absolute regioselectivity, which is far superior to what can be achieved with direct H/D exchange reactions on n-pentyl alcohol. researchgate.netrsc.org
The reduction of the ester's carbonyl group with LiAlH₄ affects only the C1 position, converting the ester to a primary alcohol. This reaction does not involve the C-D bonds on the rest of the alkyl chain, thus preserving the isotopic labeling pattern. Since no new chiral centers are created in this synthesis, stereochemical control is not a factor.
In this synthetic design, the deuterium incorporation efficiency is primarily determined by the isotopic purity of the starting precursor, ethyl 2,2,3,3,4,4,5,5,5-d9-pentanoate. The key to high efficiency is to ensure the precursor is synthesized with the highest possible level of deuteration.
Optimization of the reduction step focuses on maximizing the chemical yield and preventing any potential side reactions. Key parameters to optimize include:
Reaction Temperature: Ester reductions with LiAlH₄ are typically performed at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature to ensure a controlled reaction and prevent over-reduction or side reactions.
Solvent: Anhydrous ethers, such as diethyl ether or tetrahydrofuran (B95107) (THF), are the standard solvents for LiAlH₄ reductions as they are inert to the reagent.
Stoichiometry: Using a slight excess of LiAlH₄ ensures the complete conversion of the ester to the alcohol.
Quenching: Careful, sequential addition of water and then an acidic or basic solution is required to safely quench the excess reducing agent and hydrolyze the aluminum alkoxide intermediate to release the final alcohol product.
Purification and Isolation Procedures for Highly Deuterated Products
Following the synthesis, a multi-step purification process is essential to isolate the this compound in high purity.
Workup: The reaction mixture is first quenched to destroy any remaining LiAlH₄. This is followed by an aqueous workup to separate the inorganic aluminum salts from the organic product. The product is then extracted from the aqueous layer using an organic solvent like diethyl ether.
Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate) to remove residual water, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
Distillation or Chromatography: The crude product is purified to separate it from any unreacted starting material or non-volatile impurities. Given that n-pentyl alcohol is a liquid, fractional distillation is an effective method for purification. youtube.com Alternatively, column chromatography on silica (B1680970) gel could be used to achieve high purity.
The final product should be a clear, colorless liquid, which must then be analyzed to confirm its identity and isotopic enrichment.
Assessment of Isotopic Purity and Enrichment in Synthetic Batches
Determining the isotopic purity and the precise level of deuterium enrichment is a critical final step. This is accomplished using a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: This technique is used to confirm the positions of the deuterium atoms. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on carbons 2, 3, 4, and 5 should be absent or significantly diminished. The only major signals present would be for the two protons on C1 (a triplet) and the single proton of the hydroxyl group (a singlet). The integration of these signals relative to an internal standard provides a quantitative measure of chemical purity. nih.gov
²H NMR: Deuterium NMR can be used to directly observe the deuterium signals, confirming their presence and providing information about their chemical environment. nih.govoiv.int
¹³C NMR: The ¹³C NMR spectrum would show signals for all five carbons, but the signals for the deuterated carbons (C2-C5) would appear as multiplets due to C-D coupling, and their relaxation times would be different from protonated carbons.
A combination of these techniques provides a comprehensive evaluation of the synthetic batch, confirming the structure, chemical purity, and the precise isotopic enrichment of the final product. rsc.orgresearchgate.net
Interactive Table 2: Analytical Data for Isotopic Purity Assessment
| Analytical Method | Parameter Measured | Expected Result for this compound | Reference |
| Mass Spectrometry (MS) | Molecular Ion Peak (M+) | m/z value corresponding to C₅H₃D₉O. | rsc.org |
| Isotopic Enrichment | High relative abundance of the d9 isotopologue compared to d0-d8 species. | nih.gov | |
| ¹H NMR | Proton Signals | Absence of signals for C2-H, C3-H, C4-H, and C5-H₂. Presence of signals for C1-H₂ and OH. | nih.gov |
| ²H NMR | Deuterium Signals | Presence of signals corresponding to deuterium atoms at positions C2, C3, C4, and C5. | oiv.int |
Advanced Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium-Labeled Compounds
NMR spectroscopy is a powerful method for elucidating the structure of organic molecules. For isotopically labeled compounds like n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol, specialized NMR techniques are employed to confirm the position of deuterium (B1214612) atoms and to fully characterize the molecular structure.
Deuterium NMR (²H NMR) spectroscopy is a direct method for observing deuterium nuclei within a molecule. wikipedia.orgmagritek.com It serves as a definitive tool to verify the success of deuteration procedures. magritek.com In the case of this compound, the absence of signals in the ¹H NMR spectrum corresponding to the C2 through C5 positions and the appearance of corresponding signals in the ²H NMR spectrum confirms the specific labeling pattern. The chemical shift range in ²H NMR is similar to that of ¹H NMR, although the resolution is typically lower. wikipedia.orghuji.ac.il
Quantitative ²H NMR can be used to determine the isotopic abundance with high accuracy. nih.gov By integrating the signals in the ²H NMR spectrum and comparing them to a known internal standard, the precise level of deuterium incorporation at each labeled position can be calculated. This method can be more accurate than traditional ¹H NMR or even mass spectrometry for determining isotopic abundance. nih.gov
Table 1: Representative ²H NMR Data for this compound
| Position | Chemical Shift (ppm) | Multiplicity |
| D-5 | ~0.9 | t |
| D-4 | ~1.3 | m |
| D-3 | ~1.3 | m |
| D-2 | ~1.5 | m |
| H-1 | ~3.6 | t |
Note: Chemical shifts are approximate and can vary based on the solvent and other experimental conditions. The multiplicity of the deuterium signals is often broad due to quadrupolar relaxation.
While ²H NMR confirms the presence and location of deuterium, a comprehensive structural elucidation requires a multi-nuclear approach.
¹H NMR: In the ¹H NMR spectrum of this compound, the signals for the protons on carbons 2, 3, 4, and 5 are absent. The only remaining proton signals are from the hydroxyl group (-OH) and the methylene group at the C1 position (-CH₂OH). The hydroxyl proton signal is typically a broad singlet that can be exchanged with D₂O. openochem.org The C1 protons appear as a triplet, coupled to the adjacent deuterated methylene group.
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. In the deuterated pentanol (B124592), the signals for the carbons bearing deuterium (C2, C3, C4, and C5) will exhibit characteristic splitting patterns due to coupling with deuterium (a spin-1 nucleus), and they will also experience an upfield isotope shift. cdnsciencepub.com
2D NMR: Two-dimensional NMR techniques are crucial for unambiguously assigning all signals and confirming the connectivity of the molecule. core.ac.uk
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show no correlations for the C1 protons beyond the hydroxyl group, confirming the isotopic labeling of the adjacent C2 position.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbons. An HSQC spectrum would show a correlation between the C1 carbon and its attached protons. core.ac.uk
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds, helping to piece together the molecular fragments.
The substitution of hydrogen with deuterium introduces subtle but measurable changes in the NMR parameters, known as isotope effects.
Chemical Shifts: Deuterium substitution typically causes a small upfield shift (to lower ppm values) for the attached carbon (α-effect) and for carbons one bond further away (β-effect). cdnsciencepub.com This is a result of the lower zero-point vibrational energy of the C-D bond compared to the C-H bond, which leads to a slightly shorter average bond length and increased electron shielding. bibliotekanauki.pl
Coupling Constants: The magnitude of the spin-spin coupling constant is dependent on the gyromagnetic ratios of the coupled nuclei. The one-bond carbon-deuterium coupling constant (¹J(¹³C,²H)) is approximately 1/6.5 times the corresponding one-bond carbon-proton coupling constant (¹J(¹³C,¹H)). huji.ac.il Similarly, geminal and vicinal proton-deuterium coupling constants are significantly smaller than their proton-proton counterparts. Primary isotope effects describe the change in a coupling constant when one of the coupled nuclei is substituted with an isotope, while secondary isotope effects refer to the change in a coupling constant when a neighboring atom is isotopically substituted. cdnsciencepub.comcdnsciencepub.com
Mass Spectrometry (MS) in Isotopic Analysis of this compound
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and isotopic composition of a compound.
High-resolution mass spectrometry (HRMS) is essential for determining the isotopic purity of this compound. nih.gov It can distinguish between ions with very similar mass-to-charge ratios, allowing for the accurate measurement of the masses of different isotopologues (molecules that differ only in their isotopic composition). researchgate.net By analyzing the relative intensities of the peaks corresponding to the fully deuterated compound and any partially deuterated or non-deuterated species, the isotopic purity can be precisely calculated. nih.govresearchgate.net
Table 2: Expected High-Resolution Masses of n-Pentanol Isotopologues
| Isotopologue | Formula | Exact Mass (Da) |
| n-Pentanol | C₅H₁₂O | 88.08862 |
| This compound | C₅H₃D₉O | 97.14500 |
Note: The exact masses are calculated based on the most abundant isotopes of each element.
In mass spectrometry, molecules often fragment in predictable ways upon ionization. The analysis of these fragmentation patterns provides valuable structural information. For alcohols, two common fragmentation pathways are α-cleavage and dehydration. libretexts.org
α-Cleavage: This involves the breaking of the C-C bond adjacent to the oxygen atom. For n-pentanol, this would lead to the loss of a butyl radical to form a fragment with m/z = 31 (CH₂OH⁺). In the case of this compound, the α-cleavage would still result in a fragment with m/z = 31, as the deuteration is on the butyl chain that is lost. However, another possible α-cleavage involves the loss of a hydrogen atom from the C1 position, which would be more prominent in the non-deuterated analogue.
Dehydration: This pathway involves the loss of a water molecule (H₂O). For n-pentanol, this results in a fragment ion with a mass 18 units less than the molecular ion. For the d9-deuterated analogue, the loss would be of HOD, resulting in a mass difference of 19, or H₂O if the hydroxyl proton and a proton from the C1 position are lost. The specific fragmentation will depend on the ionization conditions.
By comparing the fragmentation pattern of the deuterated compound to its non-deuterated counterpart, the positions of the deuterium labels can be further confirmed.
Mechanistic Investigations and Kinetic Isotope Effects
Application of n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol in Kinetic Isotope Effect (KIE) Studies
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.orglibretexts.org By comparing the reaction rate of a substrate containing a light isotope (kL) with the rate of an identical substrate containing a heavy isotope (kH), a KIE (kL/kH) is determined. wikipedia.org This effect is a quantum mechanical phenomenon arising primarily from the difference in zero-point vibrational energy (ZPE) between a C-H bond and a C-D bond. The C-D bond is stronger and has a lower ZPE, thus requiring more energy to be broken. libretexts.orgprinceton.edu The use of this compound allows for the precise measurement of KIEs in reactions involving the pentyl group.
A measured KIE (kH/kD) value substantially greater than 1 indicates that the C-H/C-D bond is indeed being broken in the rate-limiting step. princeton.edu Conversely, a KIE value close to 1 (typically 0.9 to 1.2) suggests that the C-H/C-D bond is not broken during the RDS. acs.org This distinction is crucial for differentiating between proposed reaction mechanisms, such as distinguishing an E2 elimination, which would show a large KIE, from an E1 elimination, where the C-H bond is broken after the RDS and thus exhibits a small KIE. princeton.edu
| Reactant | Rate Constant (k) at 298 K (s⁻¹) | Kinetic Isotope Effect (kH/kD) | Implication for Rate-Determining Step |
|---|---|---|---|
| n-Pentyl Alcohol | 2.8 x 10⁻⁴ | 6.2 | C-H bond cleavage is part of the RDS. |
| n-Pentyl-d9-Alcohol | 4.5 x 10⁻⁵ |
The magnitude of the primary KIE can also offer valuable information about the geometry of the transition state. princeton.eduosti.gov Theoretical models predict that the maximum KIE for a C-H/C-D bond cleavage occurs when the transition state is symmetrical, meaning the atom being transferred (hydrogen or deuterium) is equally bonded to the donor and acceptor atoms. princeton.edu A deviation from this maximum value can imply a transition state that is either "early" (resembling the reactants) or "late" (resembling the products), where the hydrogen transfer is not perfectly symmetric. Therefore, by using this compound in a reaction and measuring the KIE, researchers can gain insight into the structural nature of the fleeting transition state.
Secondary kinetic isotope effects (SKIEs), where the isotopically substituted bond is not broken, can also provide mechanistic details. wikipedia.org For instance, a change in hybridization at a carbon atom from sp3 to sp2 during a reaction can lead to a small but measurable normal SKIE (kH/kD ≈ 1.1-1.4), while the reverse process (sp2 to sp3) often results in an inverse SKIE (kH/kD ≈ 0.7-0.9). wikipedia.org
Deuterium (B1214612) Exchange and Scrambling Mechanisms in Reaction Systems
Deuterium exchange reactions involve the substitution of a hydrogen atom with a deuterium atom from a deuterated source. nih.gov When this compound participates in a reaction, its deuterium atoms can potentially exchange with protons from the solvent, reagents, or other molecules in the system, a process often catalyzed by acids or bases. nih.gov
Observing deuterium exchange or "scrambling" (the migration of isotopes to other positions) can reveal important mechanistic details, such as the reversibility of a particular step. researchgate.net For example, if a C-H activation step is proposed to be the first step in a catalytic cycle, running the reaction with the deuterated pentyl alcohol in a protic solvent could test this hypothesis. If the C-H activation is reversible, deuterium from the pentyl group may be found incorporated into the solvent or starting material, a phenomenon detectable by techniques like NMR spectroscopy or mass spectrometry. researchgate.netresearchgate.net
Isotopic Labeling for Tracing Reaction Intermediates
Isotopic labeling is a powerful technique used to follow the path of atoms or molecular fragments through a complex reaction sequence. wikipedia.orgacs.org By using this compound as a reactant, the deuterated pentyl group acts as a "tag." The presence and position of this tag in reaction intermediates and final products can be determined using analytical methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govsigmaaldrich.com
For example, in a reaction where the alcohol is converted into an ester or ether, analyzing the product mixture with MS would reveal products with a mass signature nine units heavier than if the non-deuterated alcohol were used. This unequivocally confirms that the pentyl group from the starting alcohol has been incorporated into the product, helping to piece together the reaction pathway and identify transient species.
Solvent Isotope Effects in Chemical Transformations
When the solvent itself is isotopically substituted (e.g., using heavy water, D₂O, instead of H₂O), it can influence the reaction rate, an effect known as the solvent isotope effect (SIE). chem-station.comnih.gov This is particularly informative for reactions where a proton is transferred from the solvent in the rate-determining step. mdpi.com In such cases, the reaction will be slower in the deuterated solvent, resulting in a k(light solvent)/k(heavy solvent) ratio greater than 1. mdpi.comnih.gov
While this compound is typically a reagent rather than a solvent, studying reactions in deuterated alcohol solvents (like methanol-d4) demonstrates this principle. A significant SIE provides strong evidence for the direct involvement of the solvent in the mechanism's key step. chem-station.comnih.gov In some cases, an inverse solvent isotope effect (kH/kD < 1) can occur, often pointing to a pre-equilibrium step in the mechanism where the deuterated species is stabilized differently than the protiated one. chem-station.com
| Solvent | Relative Rate | Solvent Isotope Effect (k_protic / k_deuterated) | Mechanistic Implication |
|---|---|---|---|
| Methanol (CH₃OH) | 1.00 | 2.5 | Proton transfer from solvent is likely rate-limiting. |
| Methanol-d4 (CD₃OD) | 0.40 | ||
| Water (H₂O) | 1.00 | 0.5 | Inverse effect; may indicate a pre-equilibrium step. |
| Deuterium Oxide (D₂O) | 2.00 |
Applications in Chemical Research Methodologies
Utilization as a Stable Isotope Labeled Internal Standard in Quantitative Analytical Research
One of the most prominent applications of n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol is its use as a stable isotope-labeled (SIL) internal standard in quantitative analytical methods, particularly those employing mass spectrometry. acanthusresearch.comacs.org SIL internal standards are considered the gold standard in quantitative bioanalysis because their physical and chemical properties are nearly identical to their unlabeled counterparts, or analytes. researchgate.net This similarity ensures they behave alike during sample preparation, chromatography, and ionization, which is crucial for accurate quantification. acanthusresearch.comresearchgate.net
The development of robust and reliable quantitative assays is fundamental in fields like pharmaceutical and environmental analysis. This compound is instrumental in this process for the determination of its non-deuterated analogue, n-pentanol. In a typical workflow, a precise and known quantity of the deuterated standard is added to every sample, calibrator, and quality control sample at the beginning of the analytical process. wikipedia.org
During analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), the instrument detects both the analyte (n-pentanol) and the internal standard (n-Pentyl-d9 Alcohol). Because of the mass difference, the two compounds are easily distinguishable by the mass spectrometer. A calibration curve is then generated by plotting the ratio of the analyte's signal response to the internal standard's signal response against the known concentrations of the analyte in the calibration samples. wikipedia.org This ratio-based calibration allows for the precise determination of the analyte's concentration in unknown samples. wikipedia.org The use of a SIL standard is essential for establishing methods with high accuracy and precision. nih.gov
Table 1: Illustrative Calibration Data for n-Pentanol using n-Pentyl-d9 Alcohol as an Internal Standard
| Calibrator | Nominal Concentration of n-Pentanol (ng/mL) | Analyte Response (Area) | Internal Standard Response (Area) | Response Ratio (Analyte/IS) |
|---|---|---|---|---|
| 1 | 5 | 5,120 | 101,500 | 0.050 |
| 2 | 10 | 10,350 | 102,100 | 0.101 |
| 3 | 50 | 52,100 | 103,900 | 0.501 |
| 4 | 100 | 101,800 | 101,200 | 1.006 |
| 5 | 250 | 255,400 | 102,500 | 2.492 |
This table contains hypothetical data for illustrative purposes.
Biological and environmental samples are often complex mixtures containing numerous compounds that can interfere with the analysis. clearsynth.com This "matrix effect" can cause unpredictable suppression or enhancement of the analyte's signal in the mass spectrometer, leading to inaccurate results. acanthusresearch.comclearsynth.com
A key advantage of using this compound as an internal standard is its ability to compensate for these matrix effects. clearsynth.com Since the deuterated standard co-elutes with the analyte and has virtually identical physicochemical properties, it is affected by matrix interferences in the same way as the analyte. acanthusresearch.comresearchgate.net By calculating the ratio of the analyte signal to the internal standard signal, any signal fluctuation caused by the matrix is effectively normalized. wikipedia.org This normalization significantly improves the accuracy, precision, and robustness of the quantitative assay, ensuring that the measured concentration is a true reflection of the amount present in the sample. nih.govclearsynth.comscispace.com
Table 2: Hypothetical Data Demonstrating Mitigation of Matrix Effect
| Sample Type | Analyte Response (without IS) | % Signal Suppression | Analyte/IS Ratio (with IS) | % Deviation from Expected Ratio |
|---|---|---|---|---|
| Clean Solvent | 100,000 | 0% | 1.00 | 0% |
| Plasma Sample A | 75,000 | 25% | 0.99 | -1% |
This table contains hypothetical data for illustrative purposes to show how the response ratio remains stable despite signal suppression.
Role in Metabolomics and Isotope Tracing Studies (Purely Academic, In Vitro/In Vivo Models, Non-Human, Non-Clinical)
Beyond its role as a passive standard for quantification, this compound can be actively employed as a tracer in metabolic studies within non-human research models. acanthusresearch.comclearsynth.com In these applications, the compound is introduced into a biological system, and its journey and transformation are monitored.
Metabolic flux analysis uses stable isotope-labeled compounds to trace the path of atoms through metabolic networks. nih.gov By introducing n-Pentyl-d9 Alcohol into a model system, such as a cell culture or a perfused organ, researchers can track the deuterium (B1214612) label as the pentanol (B124592) molecule is processed by enzymes. If n-pentanol enters a metabolic pathway, its carbon skeleton, now tagged with deuterium, can be followed into subsequent metabolites. nih.gov Analysis of downstream products via mass spectrometry would reveal which molecules have incorporated the deuterium, thereby mapping the flow, or flux, of the carbon backbone through specific biochemical reactions. nih.govresearchgate.net This approach provides a dynamic view of metabolic activity that is not achievable with simple concentration measurements. nih.gov
A primary goal in metabolism studies is to identify the products formed when a foreign compound (xenobiotic) is processed by an organism. Introducing this compound into an in vitro research model, such as preparations of liver microsomes or hepatocytes, allows for the clear identification of its metabolites. clearsynth.comnih.gov
When the sample is analyzed, any metabolites formed from the deuterated pentanol will also contain the deuterium label, giving them a distinct mass signature. For example, the oxidation of the alcohol to an aldehyde and then to a carboxylic acid are common metabolic transformations. By searching for the characteristic mass shift associated with the deuterium atoms, researchers can unambiguously distinguish these metabolites from the complex background of endogenous molecules. nih.gov This technique is powerful for discovering novel metabolic pathways and understanding how molecules like alcohols are modified and detoxified in biological systems. nih.govnih.gov
Table 3: Potential Metabolic Transformations of n-Pentyl-d9 Alcohol in Research Models
| Parent Compound | Potential Transformation | Potential Metabolite | Expected Mass Shift from Unlabeled Metabolite |
|---|---|---|---|
| n-Pentyl-d9 Alcohol | Oxidation (Alcohol Dehydrogenase) | n-Pentanal-2,2,3,3,4,4,5,5,5-d9 | +9 |
| n-Pentanal-d9 | Oxidation (Aldehyde Dehydrogenase) | n-Pentanoic acid-2,2,3,3,4,4,5,5,5-d9 | +9 |
This table presents hypothetical metabolic pathways based on common alcohol metabolism.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations for Deuterated Pentanol (B124592) Derivatives
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely employed in the study of deuterated compounds to predict a range of molecular properties with high accuracy. mtu.eduresearchgate.net For deuterated pentanol derivatives, DFT calculations are instrumental in understanding how isotopic substitution influences spectroscopic and conformational characteristics.
DFT calculations are a valuable tool for predicting the spectroscopic properties of molecules, including infrared (IR) spectra and Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.comscielo.br The substitution of hydrogen with deuterium (B1214612) in n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol leads to predictable changes in its vibrational frequencies.
The vibrational frequency of a bond is dependent on the mass of the atoms involved. Due to deuterium's greater mass compared to hydrogen, the C-D bonds in n-Pentyl-d9 alcohol vibrate at a lower frequency than the corresponding C-H bonds in non-deuterated pentanol. libretexts.org DFT calculations can precisely predict the wavenumbers for these vibrations. For instance, the C-H stretching vibrations in alcohols typically appear in the 2850-3000 cm⁻¹ region of an IR spectrum. For the deuterated analogue, these peaks would be expected to shift to a lower frequency range.
DFT calculations, often using functionals like B3LYP, can compute the entire IR spectrum, allowing for the assignment of specific vibrational modes. researchgate.net This theoretical spectrum can be compared with experimental data to confirm the structure and isotopic purity of the synthesized compound.
| Vibrational Mode | Typical Frequency Range (Non-Deuterated) | Predicted Frequency Range (Deuterated) | Associated Bond |
|---|---|---|---|
| C-H Stretch | 2850-3000 cm⁻¹ | N/A | C-H |
| C-D Stretch | N/A | ~2100-2250 cm⁻¹ | C-D |
| O-H Stretch | 3200-3600 cm⁻¹ | 3200-3600 cm⁻¹ | O-H |
| C-H Bend | 1350-1480 cm⁻¹ | N/A | C-H |
| C-D Bend | N/A | ~950-1100 cm⁻¹ | C-D |
The flexible alkyl chain of n-pentanol allows it to exist in various spatial arrangements known as conformers. Computational methods can be used to perform a conformational analysis to identify the most stable, low-energy conformations. nih.gov DFT calculations are used to determine the relative energies of these different conformers and the energy barriers that separate them. nih.govresearchgate.net
For n-Pentyl-d9 alcohol, the primary conformers are determined by the rotation around the C-C bonds. Key conformers include the all-anti (trans) conformation, which is typically the lowest in energy, and various gauche conformations. While isotopic substitution with deuterium does not significantly alter the electronic potential energy surface, it does affect the zero-point vibrational energies (ZPVE), which can lead to subtle changes in the relative stabilities of conformers.
DFT studies can map the entire conformational space, identifying all energy minima and the transition states connecting them. nih.gov This analysis provides a detailed picture of the molecule's flexibility and the populations of different conformers at a given temperature. scielo.br
| Conformer | Description | Calculated Relative Energy (kJ/mol) | Boltzmann Population (298.15 K) |
|---|---|---|---|
| Anti-Anti-Anti (ttt) | Fully extended chain | 0.00 | ~50% |
| Gauche-Anti-Anti (gtt) | Gauche kink at C2-C3 | ~2.5 | ~20% |
| Anti-Gauche-Anti (tgt) | Gauche kink at C3-C4 | ~2.8 | ~15% |
| Anti-Anti-Gauche (ttg) | Gauche kink at C4-C5 | ~3.0 | ~10% |
| Other Gauche forms | Multiple gauche interactions | >4.0 | <5% |
Molecular Dynamics Simulations of Deuterated Alcohols in Condensed Phases
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com For deuterated alcohols like n-Pentyl-d9 alcohol, MD simulations are invaluable for studying their behavior in condensed phases, such as in a liquid state or in solution, which is crucial for understanding structure-property relationships. nih.gov
MD simulations model the interactions between the deuterated alcohol molecules and their surrounding environment (e.g., water or an organic solvent). ulisboa.pt These simulations can reveal information about local molecular ordering, hydrogen bonding networks, and transport properties (like diffusion). By running simulations over a period of time, trajectories of all atoms are generated, from which thermodynamic and dynamic properties can be calculated. nih.gov The use of deuterated species in simulations can also help in interpreting experimental results from techniques like neutron scattering, where the difference in scattering length between hydrogen and deuterium is significant.
Quantum Chemical Studies on Isotopic Effects and Bond Energetics
Quantum chemical calculations provide fundamental insights into how isotopic substitution affects chemical bonding and reactivity. The primary influence of substituting hydrogen with deuterium is the change in zero-point energy (ZPE). libretexts.org
The ZPE is the lowest possible energy that a quantum mechanical system may have. Because deuterium is heavier than hydrogen, a C-D bond has a lower vibrational frequency and thus a lower ZPE compared to a C-H bond. libretexts.org This difference in ZPE means that more energy is required to break a C-D bond than a C-H bond, an effect known as the kinetic isotope effect (KIE). libretexts.orgacs.org Quantum chemistry methods can calculate these bond dissociation energies (BDEs) with considerable accuracy. libretexts.orgnih.gov
For this compound, the deuterium substitution along the alkyl chain makes the C-D bonds stronger than the corresponding C-H bonds in the non-deuterated molecule. This increased bond strength can render the molecule more resistant to chemical reactions that involve C-H bond cleavage at the deuterated positions. Quantum mechanical calculations are essential for quantifying these subtle but significant energetic differences that govern the molecule's stability and reaction pathways. acs.org
Emerging Research Directions and Future Perspectives
Development of Novel and Sustainable Synthetic Routes for Deuterated Alcohols
The increasing use of deuterated compounds has spurred research into more efficient, selective, and environmentally benign synthetic methods. Traditional routes often involve harsh conditions or stoichiometric reagents, but modern strategies focus on catalytic and sustainable processes. acs.org Key areas of development include:
Catalytic H/D Exchange: Direct exchange of hydrogen for deuterium (B1214612) on a substrate is an atom-economical approach. Research is ongoing to develop catalysts that can selectively activate specific C-H bonds in alcohol molecules for deuteration, minimizing waste and complex purification steps.
Electrochemical Methods: Electrochemical deuteration presents a sustainable alternative, using electricity to drive the isotopic labeling process, for instance, in the deuteration of unactivated alkyl halides. researchgate.net
Biocatalysis: The use of enzymes or whole-cell systems offers high selectivity under mild conditions. Immobilized and recyclable biocatalysts are being explored for the synthesis of deuterated molecules. researchgate.net For example, stabilized alcohol dehydrogenase from S. cerevisiae has been shown to catalyze the oxidation of long-chain aliphatic alcohols, a process that could be adapted for deuterated variants. nih.gov
Tandem and Flow Chemistry: Integrating multiple reaction steps into a single, continuous process improves efficiency and safety. Strategies like tandem dehydrogenation and transfer hydrogenation are being developed for the synthesis of deuterated compounds. researchgate.net A catalytic redox design based on dehydrogenation/Wolff–Kishner reduction has been proposed for the deoxygenation of aliphatic primary alcohols, which could be adapted for deuterated precursors. acs.org
Sustainable Feedstocks: There is growing interest in producing valuable chain alcohols from the conversion of biomass-derived furan (B31954) compounds, which could provide a sustainable starting point for producing deuterated long-chain alcohols in the future. acs.org
Table 1: Comparison of Modern Synthetic Strategies for Deuterated Alcohols
| Synthetic Strategy | Core Principle | Advantages | Challenges |
|---|---|---|---|
| Catalytic H/D Exchange | Direct replacement of H with D using a transition metal or organometallic catalyst. | High atom economy, potential for high selectivity. | Catalyst development, control of deuteration position and level. |
| Electrochemical Synthesis | Using electrical current to drive deuteration reactions. researchgate.net | Sustainable (avoids chemical oxidants/reductants), mild conditions. | Substrate scope, electrode material optimization. |
| Biocatalysis | Employing enzymes or microorganisms for specific deuteration steps. researchgate.net | High chemo-, regio-, and stereoselectivity; environmentally friendly. | Enzyme stability, substrate compatibility, scalability. |
| Flow Chemistry | Performing reactions in continuous-flow reactors. researchgate.net | Enhanced safety, precise control of parameters, easy scale-up. | Initial setup cost, potential for clogging with solids. |
Integration of n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol in Multi-Modal Analytical Platforms
This compound is an ideal internal standard for multi-modal analytical platforms, which combine multiple detection or separation techniques to gain a more comprehensive understanding of complex samples. The use of stable isotope-labeled internal standards is crucial for accurate and precise quantification in mass spectrometry-based analyses, as they can compensate for variations in sample preparation, injection volume, and matrix effects that cause ionization suppression. nih.govchromforum.org
In a typical multi-modal setup, such as Liquid Chromatography-Mass Spectrometry (LC-MS), n-pentyl-d9 alcohol would be added to a sample at a known concentration. acs.org Because it is chemically almost identical to its non-deuterated counterpart, it co-elutes during the chromatography phase. chromforum.org However, due to its higher mass, it is easily distinguished by the mass spectrometer. nih.gov This allows for reliable quantification of the unlabeled n-pentyl alcohol or similar analytes.
Future platforms are becoming increasingly sophisticated, integrating ion mobility separation, different fragmentation techniques, and advanced data analysis software. mdpi.comnih.gov For instance, platforms like MS-DIAL 5 are being developed to handle multimodal MS data, while customizable codebases are being created for the automated high-throughput analysis of hydrogen-deuterium exchange (HDX-MS) experiments. nih.govresearchgate.net In these complex workflows, the predictable behavior and clear mass shift of deuterated standards like n-pentyl-d9 alcohol are indispensable for data normalization and validation.
Table 2: Role of n-Pentyl-d9 Alcohol in a Multi-Modal LC-MS Platform
| Platform Component | Function | Role of n-Pentyl-d9 Alcohol |
|---|---|---|
| Liquid Chromatography (LC) | Separates sample components based on physicochemical properties (e.g., polarity). | Co-elutes with unlabeled pentanol (B124592), ensuring it experiences the same chromatographic conditions. chromforum.org |
| Ionization Source (e.g., ESI) | Generates gas-phase ions from the separated components. | Experiences similar ionization efficiency and matrix effects as the analyte, correcting for fluctuations. chromforum.org |
| Mass Analyzer (e.g., QTOF, Orbitrap) | Separates ions based on their mass-to-charge ratio (m/z). mdpi.com | Provides a distinct signal at a higher m/z, allowing for clear differentiation from the unlabeled analyte. nih.gov |
| Data Analysis Software | Processes raw data, identifies peaks, and performs quantification. | The known concentration and measured intensity of the d9-standard are used to normalize the analyte signal for accurate quantification. |
Advancements in Deuterium NMR and Mass Spectrometry Techniques for Isotopic Analysis
The analysis of deuterated compounds relies heavily on nuclear magnetic resonance (NMR) and mass spectrometry (MS), both of which have seen significant advancements. rsc.org
Deuterium NMR (²H NMR) Spectroscopy: ²H NMR is a direct method for observing deuterium nuclei. While it has a chemical shift range similar to proton NMR, its resolution is typically lower. wikipedia.org However, it is highly effective for confirming the success of deuteration and determining the location of deuterium atoms within a molecule. wikipedia.orgrsc.org Key advancements include:
Solid-State ²H NMR: This technique is particularly informative for studying molecular dynamics and orientation in partially ordered materials like polymers or biological membranes. wikipedia.orgnih.gov Recent developments in techniques like quadrupolar Carr–Purcell–Meiboom–Gill (QCPMG) relaxation dispersion and quadrupolar chemical exchange saturation transfer (Q-CEST) provide powerful tools for investigating slow motions in solid-state samples. nih.gov
High-Field Magnets: The ongoing development of higher field strength NMR magnets enhances spectral dispersion and sensitivity, which is beneficial for resolving complex spectra, although the low natural abundance of ²H means samples usually need to be isotopically enriched. wikipedia.org
Anisotropic Media NMR: Using chiral liquid crystal (CLC) solvents in NMR allows for the differentiation of enantiotopic C-H directions, providing detailed structural information based on natural abundance deuterium distribution. researchgate.net
Mass Spectrometry (MS) for Isotopic Analysis: MS is a cornerstone for quantifying the level of deuterium incorporation and analyzing isotopically labeled compounds in complex mixtures. nih.govrsc.org Advances in this area include:
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and Quadrupole Time-of-Flight (QTOF) analyzers provide the mass accuracy and resolution needed to clearly separate the isotopic peaks of labeled and unlabeled compounds, allowing for precise calculation of isotopic enrichment. acs.orgmdpi.comrsc.org
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): HDX-MS is a powerful method for studying protein structure, dynamics, and interactions. nih.govmdpi.com By monitoring the rate of deuterium exchange on backbone amide protons, researchers can map protein conformation and binding sites. nih.gov
Multi-Collector ICP-MS (MC-ICP-MS): For highly precise isotope ratio measurements, MC-ICP-MS offers exceptional accuracy and sensitivity, which is crucial in fields like geochemistry and environmental science but also informs the fundamental capabilities of isotope analysis. rsc.org
Advanced Fragmentation and Ion Mobility: Techniques like electron-activated dissociation (EAD) combined with ion mobility spectrometry enhance the structural elucidation of complex molecules, including lipids, by providing more detailed fragmentation patterns. nih.gov
Table 3: Comparison of Advanced Techniques for Isotopic Analysis
| Technique | Principle of Detection | Information Provided | Key Advancements |
|---|---|---|---|
| Deuterium NMR | Detects the magnetic resonance of the spin-1 deuterium nucleus. wikipedia.org | Position of deuterium labels, molecular dynamics, orientation in solids. rsc.orgnih.gov | Solid-state methods (QCPMG, Q-CEST), high-field magnets. nih.gov |
| Mass Spectrometry | Separates ions based on their mass-to-charge ratio. rsc.org | Isotopic enrichment (purity), molecular weight confirmation, quantification via internal standards. nih.govrsc.org | High-resolution analyzers (Orbitrap), HDX-MS workflows, improved ion sources. nih.govmdpi.com |
Potential for this compound in Exploring Specific Chemical Phenomena
The substitution of hydrogen with deuterium in n-pentyl alcohol creates a subtle yet powerful tool for investigating fundamental chemical phenomena in academic research settings.
Intermolecular Interactions: The physical properties of alcohols are largely governed by intermolecular forces, particularly hydrogen bonding between the hydroxyl groups and van der Waals forces between the alkyl chains. nih.govunja.ac.id n-Pentyl-d9 alcohol can serve as a probe to study these interactions:
Vibrational Spectroscopy (FTIR/Raman): The C-D bond has a lower vibrational frequency than the C-H bond. This isotopic shift allows researchers to selectively monitor the alkyl chain of the deuterated alcohol in mixtures or complex environments without interference from other C-H containing species. This can provide insights into how the alkyl chain participates in weak interactions. nih.gov
Kinetic Isotope Effect (KIE): The C-D bond is stronger and broken more slowly than a C-H bond. nih.gov While the deuteration in n-pentyl-d9 alcohol is on stable carbon positions not typically involved in reactions of the alcohol group, studying its interactions with other molecules that do react can reveal mechanistic details.
Surface Chemistry: Long-chain alcohols are surface-active, meaning they accumulate at interfaces like the air-water interface. rsc.org The behavior of these molecules at surfaces is critical in fields from atmospheric science to materials science.
Surface-Specific Spectroscopy: Techniques like X-ray Photoelectron Spectroscopy (XPS) can provide information about the elemental composition and chemical state of molecules at a surface. rsc.org By using n-pentyl-d9 alcohol, researchers can unambiguously track the alcohol's orientation and concentration at an interface, distinguishing it from other hydrogen-containing contaminants or solvents.
Adsorption Studies: The Gibbs free energy of adsorption for alcohols at the air-water interface scales with the number of carbon atoms. rsc.org Comparing the adsorption behavior of n-pentyl-d9 alcohol to other alcohols could reveal subtle isotopic effects on van der Waals interactions between the alkyl chains, which influence the stability and packing of the surface monolayer. rsc.orgacs.org
Table 4: Application of n-Pentyl-d9 Alcohol in Academic Research
| Chemical Phenomenon | Investigative Technique | Role of Deuterium Labeling |
|---|---|---|
| Hydrogen Bonding | FTIR Spectroscopy, NMR, Computational Modeling | Allows selective observation of the alkyl chain's environment to decouple its interactions from the dominant OH-group hydrogen bonding. nih.gov |
| Van der Waals Forces | Thermodynamic Measurements (Viscosity, Density), Surface Analysis | Acts as a tracer to study how alkyl chain packing and interactions are affected by temperature, concentration, or surface confinement. researchgate.netrsc.org |
| Surface Adsorption | X-ray Photoelectron Spectroscopy (XPS), Tensiometry | Provides a clear spectroscopic or mass-based signal to determine the surface concentration and orientation of the alcohol at an interface. rsc.org |
| Kinetic Isotope Effect | Reaction Kinetics | Serves as a non-reactive labeled molecule to probe the environment of a chemical reaction without participating in it. nih.gov |
Q & A
Q. What analytical techniques are recommended for verifying the deuteration pattern and purity of n-Pentyl-2,2,3,3,4,4,5,5,5-d9 Alcohol in synthetic chemistry research?
Methodological Answer: Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are critical for characterizing deuterated compounds. MS distinguishes isotopic patterns (e.g., 98 atom% D) by analyzing mass-to-charge ratios, while ²H-NMR identifies deuterium positions. For environmental or biological matrices, coupling solid-phase extraction (SPE) with Oasis HLB cartridges and deuterated internal standards (e.g., BP-3-d5) ensures precise quantification. Validation via spike-recovery experiments confirms method accuracy .
Q. How does deuteration affect the physical properties (e.g., boiling point, solubility) of n-Pentyl alcohol, and what experimental approaches can quantify these changes?
Methodological Answer: Deuteration increases molecular mass, leading to higher boiling points and reduced solubility in polar solvents due to isotopic mass effects. Comparative studies using gas chromatography (GC) with thermal conductivity detection can measure boiling point shifts (e.g., ~1–3°C differences). Partition coefficient assays (e.g., octanol-water) assess solubility changes. Computational modeling (e.g., density functional theory) complements experimental data to predict physicochemical behavior .
Advanced Research Questions
Q. What methodological challenges arise when using this compound as an internal standard in wastewater analysis, and how can extraction protocols be optimized?
Methodological Answer: Matrix interference (e.g., organic matter in wastewater) and variable analyte recovery are key challenges. Optimized SPE protocols involve conditioning HLB cartridges with methanol and water, followed by sample loading at pH 2–3 to enhance retention. Isotopic dilution with matched internal standards (e.g., triclosan-d3) corrects for matrix effects. Method validation via limit of detection (LOD) and precision tests ensures robustness .
Q. How can the deuterium isotope effect in this compound be exploited to study kinetic parameters in esterification reactions?
Methodological Answer: The primary kinetic isotope effect (KIE) arises from slower cleavage of C-D bonds vs. C-H bonds during acid-catalyzed esterification. Researchers can compare reaction rates between deuterated and non-deuterated alcohols using headspace GC-MS to monitor pentyl acetate-d9 formation. Transition state bonding environments are inferred from rate constants, with theoretical KIEs validated via Arrhenius plots .
Q. In metabolic pathway studies, how does deuteration of n-Pentyl alcohol enhance the tracing of its biotransformation products in biological systems?
Methodological Answer: Deuterium labels act as non-radioactive tracers. LC-MS/MS differentiates deuterated metabolites (e.g., pentanoic acid-d9) from endogenous compounds. For example, tracking ²H incorporation into acetyl-CoA via alcohol dehydrogenase oxidation reveals metabolic flux. Stable isotope-resolved metabolomics (SIRM) quantifies pathway contributions, avoiding interference from natural isotope abundances .
Q. What synthetic strategies address the challenges of achieving high deuterium incorporation at multiple positions (C2-C5) in n-Pentyl alcohol derivatives?
Methodological Answer: Multi-site deuteration requires stepwise H/D exchange using deuterated reagents (e.g., D₂O under acidic catalysis) or Grignard reactions with CD₃MgBr. Characterization involves high-resolution MS (e.g., Q-TOF) to confirm isotopic purity (≥98 atom% D) and ²H-NMR to verify positional fidelity. Challenges include minimizing proton back-exchange during purification, achieved via inert atmosphere handling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
